(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid is a bicyclic compound characterized by its unique indene structure, which incorporates both an amino group and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 177.20 g/mol. The compound exists in two forms: the free acid and its hydrochloride salt, which are utilized in various research and pharmaceutical applications. This compound is notable for its potential biological activities and its role as a precursor in synthetic organic chemistry.
Research indicates that (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylic acid exhibits notable biological activities, including:
The mechanism of action involves binding to specific molecular targets, influencing biochemical pathways related to enzyme activity and receptor interactions.
The synthesis of (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylic acid can be achieved through various methods:
In industrial settings, production may involve large-scale batch or continuous flow processes to optimize yield and purity.
(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid has diverse applications in:
Interaction studies involving (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylic acid focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuroprotection. Further research is required to elucidate these interactions fully and their implications for therapeutic applications .
Several compounds share structural similarities with (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylic acid. Notable examples include:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| 2,3-Dihydro-1H-indene-5-carboxylic acid | 65898-38-6 | C10H10O2 | Lacks amino group; used in organic synthesis |
| (R)-1-Aminoindane | 13168-67-7 | C9H11N | Contains an indane structure; potential drug candidate |
| (S)-1-Aminoindane | 13168-66-6 | C9H11N | Enantiomer of (R)-1-aminoindane; differing biological activity |
The uniqueness of (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which enables distinct chemical reactivity and biological activity profiles compared to similar structures .